1-Octanoyl-rac-glycerol-d5 is a chemically modified form of 1-octanoyl-rac-glycerol, distinguished by the presence of five deuterium atoms. Its chemical formula is C₁₁H₁₈D₅O₄, and it is classified as a monoacylglycerol. This compound features octanoic acid at the sn-1 position of the glycerol backbone, which is significant for its biological and chemical properties. The addition of deuterium enhances its stability and allows for more precise tracking in various experimental settings, particularly in metabolic studies and tracer experiments .
These reactions are essential for understanding its behavior in biological systems and its potential applications in pharmaceuticals and biochemistry.
Research indicates that 1-octanoyl-rac-glycerol-d5 exhibits significant biological activity. It has been shown to reduce the growth of various bacteria and pathogenic organisms, suggesting potential applications as an antimicrobial agent . Furthermore, its structure allows it to interact with lipid metabolism pathways, making it a valuable compound for studying metabolic processes in cells.
The synthesis of 1-octanoyl-rac-glycerol-d5 typically involves the following steps:
This synthetic pathway allows researchers to produce this compound with high purity for analytical and experimental purposes .
1-Octanoyl-rac-glycerol-d5 has several notable applications:
Interaction studies involving 1-octanoyl-rac-glycerol-d5 focus on its effects on cell membranes and metabolic pathways. Research has demonstrated that it can influence lipid metabolism by modulating enzyme activity related to lipid synthesis and degradation. Additionally, studies utilizing mass spectrometry have shown that this compound can be used as an internal standard for quantifying monoacylglycerols in complex biological samples .
Several compounds share structural similarities with 1-octanoyl-rac-glycerol-d5, including:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Octanoyl-rac-glycerol | Monoacylglycerol without deuterium | Standard form used in various studies |
| 1-Arachidonoyl-d5-rac-glycerol | Contains arachidonic acid instead of octanoic acid | Involved in signaling pathways |
| 1-Palmitoyl-rac-glycerol | Palmitic acid at the sn-1 position | Commonly studied for its role in energy metabolism |
While these compounds share similar structural frameworks as monoacylglycerols, the presence of deuterium in 1-octanoyl-rac-glycerol-d5 provides unique advantages in analytical chemistry and biological research, allowing for more precise measurements and insights into metabolic processes .
Deuterium tracing has emerged as a powerful methodology for understanding metabolic flux through various biological pathways. The incorporation of deuterium labels into metabolic precursors allows researchers to track the conversion of substrates through complex biochemical networks with unprecedented precision [4] [5].
The fundamental principle underlying deuterium metabolic imaging involves the administration of deuterated substrates, which are subsequently incorporated into metabolic pathways and converted to downstream products that retain the deuterium label. This approach enables real-time monitoring of metabolic processes using magnetic resonance spectroscopy or mass spectrometry techniques [6] [7].
The liver represents the primary site for lipid metabolism in the human body, orchestrating the synthesis, modification, and distribution of lipids throughout the organism. Deuterium tracing studies have revealed intricate details about hepatic lipid processing mechanisms, particularly in the context of de novo lipogenesis and fatty acid oxidation [8] [9].
Recent investigations using deuterated water (D2O) have demonstrated that hepatic de novo lipogenesis is significantly elevated in patients with nonalcoholic steatohepatitis (NASH), with contributions reaching 40.7% of total palmitate synthesis [8]. This finding represents a substantial increase compared to healthy individuals, highlighting the pathological significance of aberrant lipid synthesis in liver disease progression.
The process of fatty acid synthesis in hepatocytes involves the sequential addition of two-carbon units from acetyl-CoA, with each elongation cycle incorporating deuterium from the cellular water pool. Studies utilizing deuterium metabolic imaging have shown that fatty acid labeling occurs primarily through the nicotinamide adenine dinucleotide phosphate (NADPH) pathway, with approximately two-thirds of incorporated deuterium originating from NADPH-mediated reactions [10] [11].
Hepatic fatty acid oxidation, assessed using [D15]octanoate as a tracer, has revealed decreased β-oxidation efficiency in fatty liver conditions [12]. This metabolic dysfunction contributes to the accumulation of lipids within hepatocytes and represents a key mechanism in the progression from simple steatosis to steatohepatitis.
| Study Focus | Deuterium Tracer | Key Finding | Reference |
|---|---|---|---|
| Hepatic DNL Assessment | D2O (Deuterated Water) | Elevated DNL in NASH patients (40.7% contribution) | Elevated de novo lipogenesis study, 2022 |
| Fatty Acid Oxidation | [D15]Octanoate | Decreased β-oxidation efficiency in fatty liver | MASLD β-oxidation study, 2024 |
| Acetate TCA Cycle Tracing | [D3]Acetate | Similar acetate uptake in lean vs fatty liver | Deuterium TCA cycle study, 2024 |
| Deuterium Water Lipogenesis | D2O | Fatty acid synthesis via NADPH pathway | Chemical basis for deuterium labeling, 2017 |
| Hepatic Glucose Metabolism | [6,6′-2H2]Glucose | Hepatic glucose storage as glycogen | Deuterium metabolic imaging, 2018 |
| Liver Triglyceride Turnover | D2O | Slow triglyceride turnover (t½ >10 days) | Elevated de novo lipogenesis study, 2022 |
The tricarboxylic acid (TCA) cycle represents another critical component of hepatic metabolism that has been extensively studied using deuterium tracing. Administration of sodium acetate-d3 has enabled researchers to track substrate flux through the TCA cycle, revealing that both lean and fatty liver conditions demonstrate similar acetate uptake patterns [4] [13]. However, the downstream metabolic products, particularly glutamine and glutamate formation, show distinct differences between healthy and diseased liver states.
Hepatic glucose metabolism, examined using [6,6′-2H2]glucose, has revealed that the liver primarily stores glucose as glycogen rather than utilizing it for immediate oxidative metabolism [14] [15]. This finding has important implications for understanding hepatic glucose homeostasis and the regulation of blood glucose levels during fed and fasted states.
The blood-brain barrier represents a highly selective interface that regulates the transport of molecules between the systemic circulation and the central nervous system. Understanding the transport characteristics of deuterium-labeled compounds across this barrier is crucial for metabolic studies involving brain tissue [22] [23].
Fatty acid transport across the blood-brain barrier occurs through multiple mechanisms, with the efficiency of transport varying significantly depending on the specific fatty acid and its association with transport proteins. Studies using deuterium-labeled fatty acids have revealed that arachidonic acid demonstrates the highest transport rate, followed by palmitic acid and docosahexaenoic acid (DHA) [22] [24].
The major facilitator superfamily domain containing 2a (Mfsd2a) transporter plays a critical role in the transport of DHA across the blood-brain barrier, specifically in the form of lysophosphatidylcholine. This transport mechanism is essential for maintaining brain DHA levels and supporting neuronal function [23] [25]. Deuterium-labeled DHA studies have demonstrated that this transporter is responsible for the selective accumulation of DHA in brain tissue.
Fatty acid-binding protein 5 (FABP5) facilitates the intracellular trafficking of DHA within brain endothelial cells, enabling the efficient transport of this essential fatty acid from the luminal to the abluminal membrane [26]. Studies using deuterium-labeled DHA have shown that FABP5 deletion significantly reduces brain DHA content, emphasizing the importance of this intracellular carrier protein.
| Transport Mechanism | Substrate | Transport Rate | BBB Characteristics | Reference |
|---|---|---|---|---|
| Fatty Acid Passive Diffusion | Free Fatty Acids | ARA > Palmitic > DHA | Albumin dissociation required | Lipid Transport at BBB, 2021 |
| Lysophosphatidylcholine Transport | LysoPC-DHA | Most efficient form | Direct BBB crossing | Lipid Transport at BBB, 2021 |
| FATP-1 and FATP-4 Mediated | Polyunsaturated Fatty Acids | Selective PUFA transfer | Specific transporter mediated | Lipid Transport at BBB, 2021 |
| Mfsd2a DHA Transport | DHA | Major DHA transporter | Maintains BBB integrity | BBB permeability regulation, 2017 |
| FABP5 Intracellular Trafficking | DHA | Facilitates DHA uptake | Cytosolic carrier function | FABP5 BBB transport, 2015 |
| Deuterium-labeled Fatty Acid Transport | Deuterated Fatty Acids | Variable by chain length | Intact vs metabolized forms | Fatty acid transport development, 1998 |
The transport of deuterium-labeled monoacylglycerols, such as 1-octanoyl-rac-glycerol-d5, across the blood-brain barrier involves specific mechanisms that distinguish between intact molecules and their metabolized products. Studies using perdeuterated fatty acids have shown that during brain development, saturated and monounsaturated fatty acids found in brain lipids are predominantly produced through local de novo biosynthesis rather than direct transport from the circulation [24].
The blood-brain barrier demonstrates selective permeability to different classes of deuterium-labeled compounds, with smaller molecules generally showing higher transport rates compared to larger, more complex structures. This selectivity has important implications for the design of deuterium-labeled tracers intended for brain metabolism studies.
Recent investigations using deuterium metabolic imaging have revealed that the brain exhibits distinct metabolic patterns compared to peripheral tissues, with higher glucose uptake and utilization in gray matter regions compared to white matter areas [27]. These findings highlight the importance of understanding blood-brain barrier transport characteristics when interpreting metabolic data from brain tissue.